Cas no 2248391-82-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate
- EN300-6513543
- 2248391-82-2
-
- Inchi: 1S/C15H15NO4/c1-4-15(3,5-2)14(19)20-16-12(17)10-8-6-7-9-11(10)13(16)18/h4,6-9H,1,5H2,2-3H3
- InChI Key: SCSIBCJJTIZZEZ-UHFFFAOYSA-N
- SMILES: O(C(C(C=C)(C)CC)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 273.10010796g/mol
- Monoisotopic Mass: 273.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6513543-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate |
2248391-82-2 | 95.0% | 0.05g |
$792.0 | 2025-03-14 | |
| Enamine | EN300-6513543-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate |
2248391-82-2 | 95.0% | 0.1g |
$829.0 | 2025-03-14 | |
| Enamine | EN300-6513543-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate |
2248391-82-2 | 95.0% | 0.25g |
$867.0 | 2025-03-14 | |
| Enamine | EN300-6513543-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate |
2248391-82-2 | 95.0% | 0.5g |
$905.0 | 2025-03-14 | |
| Enamine | EN300-6513543-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate |
2248391-82-2 | 95.0% | 1.0g |
$943.0 | 2025-03-14 | |
| Enamine | EN300-6513543-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate |
2248391-82-2 | 95.0% | 2.5g |
$1848.0 | 2025-03-14 | |
| Enamine | EN300-6513543-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate |
2248391-82-2 | 95.0% | 5.0g |
$2732.0 | 2025-03-14 | |
| Enamine | EN300-6513543-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate |
2248391-82-2 | 95.0% | 10.0g |
$4052.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate (CAS No. 2248391-82-2) and Its Emerging Applications in Chemical Biology
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate (CAS No. 2248391-82-2) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic ester, characterized by its isoindole core and α,β-unsaturated ester moiety, has garnered attention due to its structural versatility and functional properties. The unique arrangement of oxygen atoms in the 1,3-dioxo group enhances its reactivity, making it a valuable scaffold for designing novel bioactive molecules.
Recent advancements in medicinal chemistry have highlighted the importance of bioisosterism in drug design, where structural analogs with similar pharmacological profiles are explored to improve drug efficacy and reduce side effects. The 1,3-dioxo framework in this compound serves as an excellent example of such a bioisostere, offering a balance between lipophilicity and metabolic stability. This feature is particularly relevant in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions, where precise spatial and electronic interactions are critical.
The 2-ethyl-2-methylbut-3-enoyl side chain introduces additional conformational flexibility, allowing for diverse binding modes with biological targets. Such structural attributes have been exploited in recent studies to develop inhibitors of kinases and other protein-protein interaction domains. For instance, derivatives of this compound have shown promise in modulating the activity of Janus kinases (JAKs), which play a pivotal role in inflammatory signaling pathways. The ability to fine-tune the electronic properties of the α,β-acrylate moiety through substituent variation has enabled researchers to achieve high selectivity against off-target proteins.
One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. The isoindole scaffold, known for its presence in various bioactive natural products and drug candidates, provides a privileged structure that can be further modified to enhance binding affinity or alter pharmacokinetic properties. In particular, the dioxo group facilitates Michael addition reactions with nucleophiles such as thiols or amines, enabling the synthesis of thioether or amide linkages that are common motifs in drug molecules.
Current research is exploring the use of this compound as a chiral building block for enantiopure intermediates in asymmetric synthesis. The inherent chirality introduced by the adjacent stereocenters allows for the preparation of enantiomerically enriched analogs with tailored biological activities. Such efforts are crucial for developing single-enantiomer drugs that exhibit improved therapeutic profiles compared to racemic mixtures. Techniques like asymmetric hydrogenation or enzymatic resolution are being employed to access these enantiomerically pure forms.
The chemical biology community has also been interested in leveraging the photophysical properties of this compound for applications in optogenetics and biosensing. The presence of conjugated double bonds and electron-withdrawing groups can lead to significant absorption shifts and emission characteristics when incorporated into fluorescent probes or photoswitchable systems. Recent studies have demonstrated its utility as a photosensitizer for controlled activation of biological pathways using light irradiation, highlighting its potential beyond traditional pharmacological applications.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethyl-2-methylbut-3-enoate (CAS No. 2248391-82-2) stands out as a versatile molecular scaffold with broad implications in drug discovery and chemical biology. Its unique structural features—comprising the isoindole core, the reactive dioxo group, and the flexible α,β-acrylate side chain—make it an attractive candidate for further exploration. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, compounds like this will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
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